molecular formula C16H20BrF3N2O2 B3137970 Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate CAS No. 444727-13-3

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B3137970
CAS No.: 444727-13-3
M. Wt: 409.24 g/mol
InChI Key: OIHZAJCEJWBQLB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrF3N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl ester group and a bromotrifluoromethylphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-bromo-5-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-

Properties

IUPAC Name

tert-butyl 4-[3-bromo-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrF3N2O2/c1-15(2,3)24-14(23)22-6-4-21(5-7-22)13-9-11(16(18,19)20)8-12(17)10-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZAJCEJWBQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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